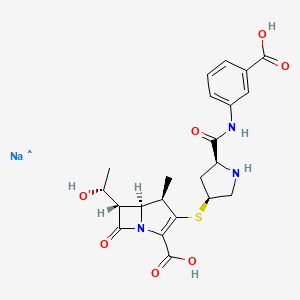

Ertapenem sodium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25N3NaO7S |

|---|---|

Molecular Weight |

498.5 g/mol |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/t9-,10-,13+,14+,15-,16-;/m1./s1 |

InChI Key |

OBWHPSQEAHSXMM-HRXMHBOMSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na] |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O.[Na] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the covalent binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and key experimental methodologies related to ertapenem's action against gram-negative pathogens. Resistance mechanisms, a critical consideration in the clinical application of ertapenem, are also discussed in detail.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is essential for survival, protecting the cell from osmotic lysis.

The core mechanism can be summarized in the following steps:

-

Entry into the Periplasmic Space: In gram-negative bacteria, ertapenem must first traverse the outer membrane to reach its targets in the periplasmic space. This transit primarily occurs through porin channels, such as OmpC and OmpF in Enterobacteriaceae.[2]

-

Target Binding and Inactivation: Once in the periplasm, ertapenem covalently binds to the active site of penicillin-binding proteins (PBPs). These enzymes are essential for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands, providing strength and rigidity to the cell wall.[1]

-

Cell Wall Destabilization and Lysis: The inactivation of PBPs leads to the formation of a defective and weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Ertapenem exhibits a strong affinity for several PBPs in gram-negative bacteria, with a particular preference for PBP2 and PBP3 in Escherichia coli.[3] This preferential binding contributes to its potent activity against many members of the Enterobacteriaceae family.

Figure 1: Mechanism of Action of Ertapenem.

Quantitative Data on Ertapenem's Efficacy

The in vitro activity of ertapenem against various gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Gram-Negative Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.006 - 0.5 | 0.03 | 0.06 |

| Klebsiella pneumoniae | 0.006 - 2.0 | 0.03 | 0.06 |

| Enterobacter cloacae | ≤0.03 - >32 | 0.12 | 0.5 |

Table 1: Ertapenem MIC Distribution for Key Gram-Negative Pathogens. [4][5]

The binding affinity of ertapenem to its PBP targets can be quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP activity.

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP2 (K. pneumoniae) | <0.0075 |

| PBP4 (K. pneumoniae) | <0.0075 |

Table 2: Ertapenem IC50 Values for Klebsiella pneumoniae PBPs. [6]

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to ertapenem can emerge through several mechanisms, which can act independently or in combination.

-

Reduced Outer Membrane Permeability: Mutations or loss of outer membrane porins, such as OmpC and OmpF in Enterobacteriaceae, can significantly reduce the influx of ertapenem into the periplasmic space.[2][7] This is a common mechanism of resistance in clinical isolates.

-

Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport ertapenem out of the bacterial cell, preventing it from reaching its PBP targets.[2]

-

Enzymatic Degradation: While ertapenem is stable against many common β-lactamases, including ESBLs, it can be hydrolyzed by certain carbapenemases, such as metallo-β-lactamases (MBLs).[3]

-

Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to reduced binding affinity of ertapenem, thereby diminishing its inhibitory effect.

Figure 2: Overview of Ertapenem Resistance Mechanisms.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ertapenem using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9][10]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ertapenem analytical standard

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of Ertapenem Stock Solution: Prepare a stock solution of ertapenem in a suitable solvent at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the ertapenem stock solution in CAMHB to achieve final concentrations typically ranging from 32 µg/mL to 0.008 µg/mL in the microtiter plate wells.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar (B569324). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation of Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted ertapenem, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of ertapenem that completely inhibits visible bacterial growth.

Figure 3: Broth Microdilution Experimental Workflow.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method (CLSI M02)

This qualitative method determines the susceptibility of a bacterial isolate to ertapenem based on the diameter of the zone of growth inhibition around a drug-impregnated disk, as described in CLSI document M02.[11][12][13]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Ertapenem disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

Inoculation of MHA Plate: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Ertapenem Disk: Aseptically apply a 10 µg ertapenem disk to the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the ertapenem disk to the nearest millimeter.

-

Interpretation: Interpret the zone diameter as susceptible, intermediate, or resistant according to the breakpoints provided by CLSI.

Figure 4: Kirby-Bauer Disk Diffusion Experimental Workflow.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of ertapenem for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs in bacterial cell membrane preparations.[14][15][16]

Materials:

-

Bacterial cell culture of the gram-negative organism of interest

-

Lysis buffer

-

Ultracentrifuge

-

Ertapenem analytical standard

-

Bocillin FL (fluorescent penicillin)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Preparation of Bacterial Membranes: Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. Lyse the cells and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Competition Reaction: Incubate the membrane preparation with varying concentrations of ertapenem for a defined period to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the reaction mixtures and incubate for a shorter period. Bocillin FL will bind to any PBPs that are not already occupied by ertapenem.

-

SDS-PAGE: Separate the PBP-drug complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of ertapenem indicates competitive binding. The IC50 value is calculated as the concentration of ertapenem that causes a 50% reduction in Bocillin FL binding.

Figure 5: Competitive PBP Binding Assay Workflow.

Conclusion

Ertapenem remains a valuable therapeutic option for the treatment of infections caused by susceptible gram-negative bacteria, largely due to its potent inhibition of essential penicillin-binding proteins and its stability against many β-lactamases. A thorough understanding of its mechanism of action, coupled with a knowledge of the evolving mechanisms of resistance, is crucial for its effective clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of ertapenem's efficacy and the monitoring of resistance in clinically relevant pathogens.

References

- 1. From Dusk to Dawn: Understanding the Impact of Ertapenem Resistance Mechanisms on the In Vitro Potency of Other Drugs Among Enterobacter cloacae Complex Isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. researchgate.net [researchgate.net]

- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 12. m.youtube.com [m.youtube.com]

- 13. asm.org [asm.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. news-medical.net [news-medical.net]

The Genesis of a Modern Antibiotic: A Technical History of Ertapenem's Discovery and Development

West Point, PA - Ertapenem (B1671056), a broad-spectrum carbapenem (B1253116) antibiotic marketed as INVANZ®, represents a significant advancement in the treatment of moderate to severe infections. Its development journey, from initial discovery to widespread clinical use, offers a compelling case study in modern drug development, characterized by strategic medicinal chemistry, rigorous preclinical evaluation, and extensive clinical validation. This in-depth technical guide provides a comprehensive overview of the discovery and development history of ertapenem for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry: Engineering a Long-Acting Carbapenem

The discovery of ertapenem was driven by the need for a carbapenem with a pharmacokinetic profile amenable to once-daily dosing, a limitation of earlier carbapenems like imipenem (B608078) and meropenem.[1] The core of ertapenem's innovation lies in its unique chemical structure, a result of meticulous structure-activity relationship (SAR) studies.[2][3][4]

Two key structural modifications distinguish ertapenem from its predecessors. Firstly, the inclusion of a 1-β-methyl group confers stability against hydrolysis by human renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administration with a DHP-1 inhibitor like cilastatin.[5] Secondly, the addition of a meta-substituted benzoic acid moiety to the C-2 side chain significantly increases the molecule's plasma protein binding (85-95%), which in turn prolongs its elimination half-life to approximately four hours, making once-daily administration feasible.[6][7]

Synthesis of Ertapenem

The large-scale synthesis of ertapenem is a complex multi-step process. A practical and scalable synthesis has been developed, which is crucial for commercial production.

Experimental Protocol: Large-Scale Synthesis of Ertapenem [8][9][10][11]

A common synthetic route involves the following key steps:

-

Side Chain Synthesis: The synthesis of the pyrrolidinylthio side chain is typically initiated from a chiral starting material like trans-4-hydroxy-L-proline.

-

Carbapenem Core Synthesis: The 1-β-methylcarbapenem core is synthesized separately.

-

Coupling Reaction: The thiol-containing side chain is coupled with the activated carbapenem core (e.g., as an enol phosphate) in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) at low temperatures.

-

Deprotection: Protecting groups used during the synthesis are removed. A key step is the hydrogenolysis of a p-nitrobenzyl ester using a palladium on carbon catalyst. The use of bicarbonate during this step is critical for protecting the pyrrolidine (B122466) amine as a sodium carbamate, which improves reaction performance and product stability.

-

Purification and Isolation: The final product is purified using techniques such as ion-pairing extraction and crystallization to yield the monosodium salt form of ertapenem.

Preclinical Development: Establishing a Foundation of Safety and Efficacy

Prior to human trials, ertapenem underwent extensive preclinical evaluation to characterize its in vitro activity, pharmacokinetics, and in vivo efficacy.

In Vitro Activity

Ertapenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[5] Its in vitro activity has been extensively studied using standardized methodologies.

Experimental Protocol: In Vitro Susceptibility Testing

-

Method: Broth microdilution is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of ertapenem against various bacterial isolates.

-

Procedure: Serial two-fold dilutions of ertapenem are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Table 1: In Vitro Activity of Ertapenem (MIC90 in µg/mL)

| Organism | MIC90 (µg/mL) |

| Escherichia coli | 0.016[12] |

| Klebsiella pneumoniae | ≤2[13] |

| Staphylococcus aureus (methicillin-susceptible) | 0.25[12] |

| Streptococcus pneumoniae | ≤2[14] |

| Bacteroides fragilis | ≤2[12] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ertapenem and for designing dosing regimens for clinical trials.

Experimental Protocol: Pharmacokinetic Study in Mice [15]

-

Animal Model: Specific-pathogen-free female ICR mice.

-

Drug Administration: Single subcutaneous doses of ertapenem (e.g., 10, 40, and 100 mg/kg) are administered.

-

Sample Collection: Blood samples are collected via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.

-

Analysis: Ertapenem concentrations in serum are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated.

Table 2: Pharmacokinetic Parameters of Ertapenem in Preclinical Models

| Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |

| Mouse | 50 mg/kg SC | - | - | - |

| Rat | - | - | - | - |

| Monkey | - | - | - | - |

In Vivo Efficacy

The in vivo efficacy of ertapenem was evaluated in various animal models of infection, with the neutropenic murine thigh infection model being a key model for assessing antibacterial activity.

Experimental Protocol: Neutropenic Murine Thigh Infection Model [14][15][16][17][18]

-

Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A localized thigh infection is established by intramuscular injection of a standardized inoculum of the test organism (e.g., Streptococcus pneumoniae, Escherichia coli, or Klebsiella pneumoniae).

-

Treatment: Ertapenem is administered subcutaneously at various dosing regimens starting 2 hours after infection.

-

Efficacy Assessment: At 24 hours post-treatment initiation, the thighs are harvested, homogenized, and bacterial colony-forming units (CFU) are enumerated. The change in bacterial density (log10 CFU/thigh) compared to untreated controls is the primary efficacy endpoint.

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development program for ertapenem was extensive, encompassing Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of ertapenem.[7][[“]][20][21]

Experimental Protocol: Phase I Single Ascending Dose Study

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.

-

Participants: Healthy adult male and female volunteers.

-

Intervention: Single intravenous infusions of ertapenem over a range of doses (e.g., 0.25 g to 3 g) or placebo.

-

Assessments: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Blood and urine samples were collected at frequent intervals to determine the pharmacokinetic profile of ertapenem.

Table 3: Pharmacokinetic Parameters of Ertapenem in Healthy Adult Volunteers (1 g IV dose)

| Parameter | Value |

| Cmax (µg/mL) | ~155 |

| AUC0-∞ (µg·h/mL) | ~500 |

| t1/2 (h) | ~4 |

| Protein Binding (%) | ~95 |

| Urinary Excretion (% of dose) | ~40 |

Phase II and III Clinical Trials

Following the successful completion of Phase I trials, ertapenem entered Phase II and III clinical trials to evaluate its efficacy and safety in patients with various infections. A key indication studied was complicated intra-abdominal infections (cIAI).[22][23][24][25]

Experimental Protocol: Phase III Trial in Complicated Intra-abdominal Infections [23][24][25][26]

-

Study Design: A prospective, randomized, double-blind, multicenter, comparative trial.

-

Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.

-

Intervention: Ertapenem (1 g intravenously once daily) versus a comparator antibiotic (e.g., piperacillin/tazobactam 3.375 g intravenously every 6 hours).

-

Primary Efficacy Endpoint: Clinical response (cure or failure) at a test-of-cure visit (typically 10-14 days after the last dose of study medication) in the microbiologically evaluable population.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

Table 4: Efficacy of Ertapenem in a Phase III Trial for Complicated Intra-abdominal Infections [22][27]

| Treatment Group | Clinical Cure Rate (Microbiologically Evaluable) |

| Ertapenem (1 g once daily) | 86.7% (176/203) |

| Piperacillin/Tazobactam (3.375 g q6h) | 81.2% (157/193) |

Table 5: Common Adverse Events in Ertapenem Clinical Trials (in ≥2% of patients)

| Adverse Event | Incidence (%) |

| Diarrhea | 4.7 |

| Nausea | - |

| Headache | - |

| Infused vein complication | - |

| ALT increased | - |

Note: Specific percentages for all common adverse events were not consistently available across all search results.

Regulatory Approval and Post-Marketing Surveillance

Following the successful completion of the clinical development program, ertapenem received regulatory approval from the U.S. Food and Drug Administration (FDA) in November 2001.[5] Post-marketing surveillance continues to monitor the long-term safety and effectiveness of ertapenem in real-world clinical practice.

The development of ertapenem is a testament to the power of rational drug design and a comprehensive development strategy. By addressing a key pharmacokinetic limitation of its predecessors, ertapenem has become an important therapeutic option for a wide range of serious bacterial infections. This technical guide has provided a detailed overview of the key milestones and experimental methodologies that underpinned its journey from the laboratory to the clinic.

References

- 1. Design, synthesis, structure-function relationship, bioconversion, and pharmacokinetic evaluation of ertapenem prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Evaluation of Prodrugs of Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ertapenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Pharmacokinetics of ertapenem in healthy young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2015087245A1 - Process for preparation of ertapenem and salts thereof - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. merck.ca [merck.ca]

- 13. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of Ertapenem in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. Pharmacokinetics of Ertapenem in Healthy Young Volunteers | CiNii Research [cir.nii.ac.jp]

- 21. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Iterum Initiates SURE 2 and SURE 3 Phase 3 Clinical Trials of IV and Oral Sulopenem in Complicated Urinary Tract and Complicated Intra-abdominal Infections :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]

- 23. Iterum Therapeutics Announces Topline Results from Phase 3 Clinical Trial of Oral and IV Sulopenem for the Treatment of Complicated Intra-abdominal Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 24. A phase 3 randomized trial of sulopenem vs. ertapenem in patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Efficacy of ertapenem in the treatment of serious infections caused by Enterobacteriaceae: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Ertapenem Sodium's Spectrum of Activity Against Anaerobic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056), a parenteral 1-β methyl-carbapenem antibiotic, is distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3][4] Its stability in the presence of a wide variety of beta-lactamases, including penicillinases and cephalosporinases, makes it a valuable agent in the treatment of polymicrobial infections, particularly those involving anaerobic pathogens.[4][5] This technical guide provides an in-depth analysis of the in vitro activity of ertapenem against a range of clinically significant anaerobic bacteria, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and key resistance pathways.

In Vitro Activity of Ertapenem Against Anaerobic Pathogens

Ertapenem has consistently demonstrated potent in vitro activity against a majority of anaerobic bacteria isolated from various human infections, including intra-abdominal infections.[2][3][5] The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a quantitative overview of ertapenem's efficacy.

Table 1: In Vitro Activity of Ertapenem and Comparator Agents against the Bacteroides fragilis Group

| Organism | No. of Isolates | Ertapenem MIC Range (µg/mL) | Ertapenem MIC₅₀ (µg/mL) | Ertapenem MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |

| Bacteroides fragilis | 27 | ≤0.06 - 0.5 | 0.5 | 0.5 | Imipenem (B608078): 1 | [1] |

| Bacteroides fragilis group | 133 | 0.25 | 2.0 | Imipenem: 1.0, Meropenem: 1.0 | [4] | |

| Bacteroides fragilis group | - | - | - | 1 - 4 | Piperacillin-tazobactam: - | [2][3] |

Table 2: In Vitro Activity of Ertapenem and Comparator Agents against Clostridium Species

| Organism | No. of Isolates | Ertapenem MIC Range (µg/mL) | Ertapenem MIC₅₀ (µg/mL) | Ertapenem MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |

| Clostridium spp. | 15 | ≤0.06 - >128 | 2 | 2 | Imipenem: 1 | [1] |

| Clostridium spp. | 36 | ≤0.015 - 4 | 0.126 | 2 | Imipenem: 1, Piperacillin-tazobactam: 8 | [5] |

| Clostridium perfringens | - | - | - | 0.06 | - | [2][3] |

| Clostridium clostridioforme | - | - | - | 4 | - | [2][3] |

| Clostridium difficile | 14 | - | - | ≥8 | - | [6] |

| Clostridium innocuum | 11 | - | - | ≥8 | - | [6] |

Table 3: In Vitro Activity of Ertapenem against Other Significant Anaerobic Pathogens

| Organism | No. of Isolates | Ertapenem MIC Range (µg/mL) | Ertapenem MIC₅₀ (µg/mL) | Ertapenem MIC₉₀ (µg/mL) | Reference |

| Peptostreptococcus spp. | 12 | ≤0.06 - 2 | 0.5 | 1 | [1] |

| Gram-positive anaerobic cocci | 111 | ≤0.015 - 2 | 0.125 | 0.5 | [5] |

| Fusobacterium spp. | 41 | 0.125 | 0.5 | [4] | |

| Prevotella-Porphyromonas group | 80 | 0.125 | 1.0 | [4] | |

| Bilophila wadsworthia | 61 | - | - | >4 | [5] |

| Lactobacillus spp. | 6 | - | - | ≥8 | [6] |

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the agar (B569324) dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5]

Agar Dilution Method for Anaerobic Susceptibility Testing

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the standard medium used for testing the susceptibility of anaerobic bacteria.[5]

-

Antimicrobial Agent Preparation: Standard laboratory powders of the antimicrobial agents are reconstituted and serially diluted to achieve the desired final concentrations in the agar.

-

Inoculum Preparation: Anaerobic isolates are subcultured to ensure purity and viability. A standardized inoculum is prepared, typically to a turbidity matching a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.[5]

-

Inoculation: The prepared agar plates containing the various concentrations of the antimicrobial agent are inoculated with the standardized bacterial suspensions using a Steers replicator.[5]

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 80% N₂, 10% H₂, and 10% CO₂) at 37°C for 44-48 hours.[4][5]

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a significant reduction in growth, compared to the growth on a control plate without the antimicrobial agent.[5]

-

Quality Control: Reference strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each test run to ensure the accuracy and reproducibility of the results.[4][5]

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ertapenem, like other carbapenems, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of ertapenem are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][6] By binding to and inactivating these PBPs, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] Ertapenem has a high affinity for PBPs 2 and 3.[6][7]

Primary Mechanism of Resistance in Bacteroides fragilis: Metallo-β-Lactamase Production

The most significant mechanism of resistance to carbapenems in Bacteroides fragilis is the production of a metallo-β-lactamase encoded by the cfiA gene.[2][5][8][9] This enzyme is capable of hydrolyzing the carbapenem (B1253116) ring, rendering the antibiotic inactive. The cfiA gene is often present but not expressed in susceptible strains.[8] Its activation is frequently mediated by the insertion of an insertion sequence (IS) element upstream of the gene, which provides a promoter for its transcription.[8][9]

References

- 1. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Phenotypic detection of the cfiA metallo-β-lactamase in Bacteroides fragilis with the meropenem-EDTA double-ended Etest and the ROSCO KPC/MBL Confirm Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proteopedia.openfox.io [proteopedia.openfox.io]

- 5. Distribution of the cfiA gene among Bacteroides fragilis strains in Japan and relatedness of cfiA to imipenem resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multi-omics approach for understanding the response of Bacteroides fragilis to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertapenem (B1671056) in Plasma

Executive Summary

Ertapenem is a parenteral, long-acting carbapenem (B1253116) antibiotic belonging to the β-lactam class, distinguished by a once-daily dosing regimen.[1] Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a valuable agent for treating complicated community-acquired and mixed infections.[2][3] Ertapenem functions through time-dependent bactericidal activity, inhibiting bacterial cell wall synthesis.[2][4] Its pharmacokinetic profile is characterized by high, concentration-dependent plasma protein binding and a terminal half-life of approximately four hours in healthy young adults.[1][5] The primary pharmacodynamic determinant of its efficacy is the duration for which the unbound plasma concentration of the drug exceeds the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC). This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for the analysis of ertapenem in plasma.

Pharmacokinetics (PK)

The disposition of ertapenem in the human body is defined by its absorption, distribution, metabolism, and elimination (ADME) profile. A standard 1 g daily dose is highly effective for various infections, including complicated intra-abdominal, skin, and urinary tract infections, as well as community-acquired pneumonia.[1]

Absorption

Ertapenem is administered parenterally via intravenous (IV) infusion or intramuscular (IM) injection, as it is not absorbed orally.[2][6]

-

Intravenous (IV) Administration: Following a single 30-minute IV infusion of a 1 g dose in healthy young adults, the mean peak plasma concentration (Cmax) is approximately 155 µg/mL.[4][7]

-

Intramuscular (IM) Administration: After a 1 g IM dose, ertapenem is almost completely absorbed, with a mean bioavailability of about 90% to 92%.[1][6] The peak plasma concentration is achieved in approximately 2.3 hours.[6][8]

Distribution

Ertapenem is widely distributed in body tissues and fluids.[2] Its distribution is significantly influenced by its high affinity for plasma proteins.

-

Protein Binding: Ertapenem exhibits high but concentration-dependent binding to human plasma proteins, primarily albumin.[4] The binding is saturable, meaning the unbound fraction increases at higher plasma concentrations.[4]

-

Volume of Distribution: In morbidly obese patients, the volume of distribution at steady state for unbound ertapenem was found to be 57.8 liters.[9]

-

Tissue Penetration: Ertapenem penetrates into various body tissues. Studies using a suction-induced skin blister model showed that following a 1 g dose, a mean maximum concentration of 24.4 mg/L was reached in the interstitial fluid after about 8 hours.[1]

Metabolism

The metabolism of ertapenem is not extensive and occurs primarily in the kidneys.[4]

-

Primary Metabolic Pathway: The main metabolite is an inactive, open-ring derivative formed by the hydrolysis of the β-lactam ring.[1][4] This process is mediated by the enzyme dehydropeptidase-I (DHP-I), which is predominantly located in the kidneys.[4]

-

Hepatic Metabolism: Hepatic metabolism of ertapenem is considered negligible.[4] Consequently, dosage adjustments are generally not required for patients with liver disease.[1]

Elimination

Ertapenem is eliminated primarily through renal mechanisms.

-

Excretion: In healthy adults, approximately 80% of an administered dose is recovered in the urine, and about 10% is found in the feces.[1][4] Of the portion recovered in the urine, roughly 38-40% is excreted as the unchanged parent drug, and a similar amount (around 37%) is excreted as the inactive open-ring metabolite.[1][4]

-

Half-Life (t½): The elimination half-life of ertapenem in healthy young adults is approximately 4 hours.[1][5][8] In elderly subjects, the half-life is modestly longer.[1]

-

Clearance: The total plasma clearance (CLp) in healthy young adults ranges from 27 to 30 ml/min.[5] Renal clearance accounts for about 45% of the total plasma clearance.[5] In patients with severe renal insufficiency (CrCl <30 mL/min), the dose should be reduced to 500 mg daily.[1][8]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative PK parameters and plasma concentrations for ertapenem.

Table 1: Summary of Pharmacokinetic Parameters for Ertapenem in Healthy Young Adults (1 g IV Dose)

| Parameter | Value | Reference |

|---|---|---|

| Cmax (Peak Plasma Concentration) | ~155 µg/mL | [4][7] |

| AUC (Area Under the Curve) | 591.4 µg·hr/mL | [10] |

| t½ (Elimination Half-Life) | 3.8 - 4.4 hours | [1][5] |

| Total Plasma Clearance | 27 - 30 mL/min | [5] |

| Renal Clearance | ~12.8 mL/min (intact drug) | [1] |

| Protein Binding | 92% - 95% (concentration-dependent) | [5] |

| Bioavailability (IM) | ~92% |[1] |

Table 2: Average Plasma Concentrations of Total Ertapenem Over Time (1 g IV Dose)

| Time Post-Infusion | Average Plasma Concentration (µg/mL) | Reference |

|---|---|---|

| 0.5 hours | 155 | [5][7] |

| 6 hours | 31 | [5][7] |

| 12 hours | 9 | [5][7] |

Pharmacodynamics (PD)

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] It has a strong affinity for and binds to multiple penicillin-binding proteins (PBPs), particularly PBPs 2 and 3 in Escherichia coli.[4] This binding action inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[11] A 1-β-methyl group on its structure provides stability against hydrolysis by most β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[4][12]

PK/PD Relationship

The efficacy of ertapenem, like other β-lactams, is best predicted by a time-dependent PK/PD index.

-

Key PK/PD Index: The most critical index is the percentage of the dosing interval during which the free (unbound) plasma drug concentration remains above the MIC of the pathogen (%fT > MIC).[1]

-

Target Value: For a bacteriostatic effect in a murine infection model, the %fT > MIC target for ertapenem ranged from 6% to 25% of the dosing interval.[1] A target of ≥40% T>MIC is often cited for carbapenems to achieve clinical efficacy.[13][14] For a 1 g daily dose, free drug concentrations typically remain above an MIC of 1 mg/L for approximately 6 hours, or 25% of the dosing interval.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Safety and Efficacy of Long-Term Outpatient Ertapenem Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Ertapenem in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Population Pharmacokinetics and Target Attainment of Ertapenem in Plasma and Tissue Assessed via Microdialysis in Morbidly Obese Patients after Laparoscopic Visceral Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 12. Pharmacokinetics of Total and Unbound Ertapenem in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ertapenem Pharmacokinetics and Pharmacodynamics during Continuous Ambulatory Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Navigating the Fortress: An In-depth Technical Guide to Ertapenem Sodium Resistance Mechanisms in Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056), a parenteral carbapenem (B1253116) antibiotic, has been a critical weapon in the fight against serious infections caused by Enterobacteriaceae. Its broad spectrum of activity, including against many strains producing extended-spectrum β-lactamases (ESBLs), has made it a valuable therapeutic option. However, the escalating emergence of ertapenem resistance among these clinically significant pathogens poses a significant threat to its continued efficacy. Understanding the intricate molecular mechanisms that underpin this resistance is paramount for the development of novel antimicrobial strategies and for the informed clinical use of existing agents.

This technical guide provides a comprehensive overview of the core mechanisms of ertapenem resistance in Enterobacteriaceae. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the genetic and biochemical pathways that bacteria exploit to evade the action of this vital antibiotic. The guide includes quantitative data on the prevalence of these mechanisms, detailed experimental protocols for their investigation, and visual representations of key pathways and workflows.

Core Resistance Mechanisms

Ertapenem resistance in Enterobacteriaceae is rarely a result of a single mechanism. More commonly, it is a multifactorial phenomenon, arising from the interplay of several resistance determinants that act synergistically to reduce the antibiotic's effectiveness. The three primary pillars of ertapenem resistance are:

-

Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the carbapenem ring structure.

-

Reduced Permeability: The loss or downregulation of outer membrane porins, which restricts ertapenem's entry into the bacterial cell.

-

Efflux Pump Overexpression: The active removal of ertapenem from the cell by multidrug efflux pumps.

Enzymatic Degradation: The Hydrolytic Arsenal

The most significant enzymatic threat to ertapenem is the production of carbapenemases, which are β-lactamases with the ability to efficiently hydrolyze carbapenems. However, other β-lactamases, such as ESBLs and AmpC β-lactamases, can also contribute to ertapenem resistance, particularly when combined with other resistance mechanisms like porin loss.[1]

-

Carbapenemases: These are the most potent enzymes conferring resistance to ertapenem and other carbapenems. They are categorized into different Ambler classes:

-

Class A: Serine-β-lactamases, with Klebsiella pneumoniae carbapenemase (KPC) being the most prominent example.

-

Class B: Metallo-β-lactamases (MBLs) that require zinc for their activity, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).

-

Class D: Oxacillinases (OXA), with OXA-48 and its variants being particularly important in Enterobacteriaceae.

-

-

Extended-Spectrum β-Lactamases (ESBLs): While ertapenem is generally stable against hydrolysis by ESBLs, high-level production of these enzymes, especially in strains with compromised outer membrane permeability, can lead to clinically significant resistance.[2] Common ESBL families include CTX-M, SHV, and TEM.

-

AmpC β-Lactamases: These are cephalosporinases that are typically encoded on the chromosome (in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens) or can be plasmid-mediated. Overproduction of AmpC, often in conjunction with porin loss, is a well-documented mechanism of ertapenem resistance, particularly in Enterobacter species.[1]

Reduced Permeability: Fortifying the Gates

The outer membrane of Gram-negative bacteria presents a formidable barrier to antibiotics. Ertapenem traverses this membrane primarily through outer membrane porins (OMPs), which are water-filled channels. The loss or reduced expression of these porins significantly decreases the intracellular concentration of the antibiotic, thereby increasing resistance. This mechanism is particularly crucial for ertapenem resistance and often acts in concert with the production of β-lactamases.[1][3]

-

Key Porins in Enterobacteriaceae:

-

Escherichia coli: OmpC and OmpF are the two major non-specific porins.

-

Klebsiella pneumoniae: OmpK35 and OmpK36 are the functional homologues of OmpF and OmpC, respectively.

-

Mutations in the genes encoding these porins or in their regulatory pathways can lead to a complete loss of the protein or the production of a non-functional variant. The loss of both major porins generally results in high-level ertapenem resistance.[3]

Efflux Pump Overexpression: The Cellular Bailout

Enterobacteriaceae possess a variety of multidrug efflux pumps that can actively transport a wide range of substrates, including antibiotics, out of the cell. The overexpression of these pumps can contribute to ertapenem resistance by reducing its intracellular accumulation. The most clinically significant efflux system in this context is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family.[4] While overexpression of AcrAB-TolC alone may only lead to a modest increase in the ertapenem minimum inhibitory concentration (MIC), its contribution becomes more significant when combined with other resistance mechanisms.[5]

Data Presentation: A Quantitative Look at Resistance

The following tables summarize quantitative data on the prevalence of ertapenem resistance mechanisms and their impact on ertapenem susceptibility.

Table 1: Prevalence of β-Lactamase Classes in Ertapenem-Resistant Enterobacteriaceae

| β-Lactamase Class | Gene Families | Prevalence in Ertapenem-Resistant Isolates | Species Commonly Implicated | Citation(s) |

| Carbapenemases | KPC, NDM, OXA-48, VIM, IMP | Variable, but a major contributor to high-level resistance. Can be endemic in certain regions. | K. pneumoniae, E. coli, E. cloacae | [6][7] |

| ESBLs | CTX-M, SHV, TEM | High prevalence, often found in combination with porin loss. | E. coli, K. pneumoniae | [7][8] |

| AmpC | Plasmid-mediated (e.g., CMY) or chromosomal (derepressed) | Common, especially in Enterobacter spp. | E. cloacae, C. freundii, S. marcescens | [1][7] |

Table 2: Impact of Porin Loss on Ertapenem MICs in Enterobacteriaceae

| Organism | Porin(s) Lost | Fold Increase in Ertapenem MIC | Citation(s) |

| Klebsiella pneumoniae | OmpK35 | No significant effect alone | [9] |

| OmpK36 | 2 to 4-fold | [9] | |

| OmpK35 and OmpK36 | >32 to >1000-fold (in the presence of ESBL/AmpC) | [3][9] | |

| Escherichia coli | OmpC or OmpF | 4 to 16-fold | [10] |

| OmpC and OmpF | >64-fold | [10] |

Table 3: Contribution of AcrAB-TolC Efflux Pump Overexpression to Ertapenem Resistance

| Organism | Genetic Background | Fold Increase in Ertapenem MIC | Citation(s) |

| Enterobacter aerogenes | Overexpression of AcrAB | 2 to 4-fold | [11] |

| Escherichia coli | Overexpression of RarA (activator of AcrAB) | Increased resistance (qualitative) | [4] |

| Carbapenemase-producing Enterobacteriaceae | Inhibition of AcrAB-TolC | Paradoxical 4-fold decrease in susceptibility to ertapenem in some isolates, likely due to compensatory changes in porin expression. | [5][12] |

Experimental Protocols

Investigating the mechanisms of ertapenem resistance requires a combination of phenotypic and genotypic methods. The following are detailed protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ertapenem sodium analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Ertapenem Stock Solution: Dissolve ertapenem sodium in a suitable solvent (e.g., sterile water) to a known high concentration (e.g., 1280 µg/mL).

-

Prepare Serial Dilutions: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the ertapenem stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will create a range of ertapenem concentrations.

-

Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the antibiotic concentrations.

-

Controls:

-

Growth Control: A well containing 200 µL of inoculated CAMHB without antibiotic.

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of ertapenem at which there is no visible growth (i.e., the well is clear).

Protocol 2: PCR Detection of β-Lactamase Genes

This protocol outlines the detection of common ESBL (CTX-M, SHV, TEM) and AmpC genes using multiplex PCR.

Materials:

-

Bacterial DNA extract

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Forward and reverse primers for target genes (CTX-M, SHV, TEM, AmpC)

-

Nuclease-free water

-

Thermocycler

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard heat-lysis protocol.

-

Prepare PCR Reaction Mixture: For a 25 µL reaction, combine:

-

12.5 µL of 2x PCR master mix

-

1 µL of each forward and reverse primer (for each gene target in the multiplex)

-

3 µL of template DNA (approximately 50-100 ng)

-

Nuclease-free water to a final volume of 25 µL

-

-

PCR Amplification: Perform PCR using the following typical cycling conditions (optimization may be required):

-

Initial Denaturation: 95°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 95°C for 1 minute

-

Annealing: 55°C for 1 minute (this temperature is primer-dependent)

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

-

Agarose Gel Electrophoresis: a. Prepare a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). b. Load the PCR products mixed with loading dye into the wells of the gel. c. Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualization: Visualize the DNA bands under a UV transilluminator. The presence of a band of the expected size for a specific gene indicates a positive result.

Protocol 3: SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)

This method is used to visualize the presence or absence of major OMPs.

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Sonication or other cell disruption method

-

Ultracentrifuge

-

Sarcosyl solution

-

SDS-PAGE loading buffer

-

Polyacrylamide gel electrophoresis system (e.g., 12% separating gel)

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Cell Lysis: Resuspend the bacterial pellet in lysis buffer and disrupt the cells by sonication on ice.

-

Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to pellet unbroken cells.

-

Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

-

Selective Solubilization of Inner Membrane: Resuspend the membrane pellet in a buffer containing 2% sarcosyl and incubate at room temperature. This solubilizes the inner membrane proteins, leaving the outer membrane proteins in the insoluble fraction.

-

Isolation of OMPs: Centrifuge at high speed again to pellet the OMPs.

-

Sample Preparation for SDS-PAGE: Resuspend the OMP pellet in SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: a. Load the prepared OMP samples onto a polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of OmpC/OmpK36 and OmpF/OmpK35 indicates porin loss.

Protocol 4: Efflux Pump Inhibitor Assay

This assay determines the contribution of efflux pumps to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

-

Same materials as for MIC determination (Protocol 1)

-

Efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

Procedure:

-

Perform Broth Microdilution MIC: Determine the MIC of ertapenem for the test isolate as described in Protocol 1.

-

Perform MIC with EPI: a. Prepare another set of 96-well plates for MIC determination. b. In addition to the antibiotic, add a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) to all wells containing the antibiotic dilutions. c. Proceed with the inoculation and incubation as described in Protocol 1.

-

Interpretation: A four-fold or greater reduction in the MIC of ertapenem in the presence of the EPI is considered significant and suggests that an efflux pump is contributing to resistance.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to ertapenem resistance.

Caption: Core mechanisms of ertapenem resistance in Enterobacteriaceae.

Caption: Simplified regulation of OmpC/OmpF porin expression by the EnvZ/OmpR two-component system.

Caption: Regulation of the AcrAB-TolC efflux pump by global regulators MarA, SoxS, and Rob.

Caption: A typical experimental workflow for investigating ertapenem resistance mechanisms.

Conclusion

Ertapenem resistance in Enterobacteriaceae is a complex and evolving challenge driven by a combination of enzymatic degradation, reduced outer membrane permeability, and active efflux. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to advance the fight against antibiotic resistance. Continued surveillance, mechanistic studies, and the development of novel therapeutic strategies, such as β-lactamase inhibitors and efflux pump inhibitors, are critical to preserving the utility of ertapenem and other life-saving carbapenems.

References

- 1. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. academic.oup.com [academic.oup.com]

- 4. Sub-inhibitory concentration of ertapenem induces overexpression of regulator of antibiotic resistance A in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Prevalence and Antimicrobial Susceptibility Patterns of ESBL, AmpC and Carbapenemase-producing Enterobactericeae Isolated from Hospitalized Patients in Azerbaijan, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevalence of ESBL, AmpC and Carbapenemase-Producing Enterobacterales Isolated from Raw Vegetables Retailed in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of β-Lactamases and Porins in Resistance to Ertapenem and Other β-Lactams in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation or inhibition of AcrAB-TolC increases resistance of carbapenemase-producing Enterobacteriaceae to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Applications of Ertapenem: An In-depth Technical Review

Introduction: Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its once-daily dosing regimen offers a significant advantage in both inpatient and outpatient settings.[2] This technical guide provides a comprehensive literature review of the clinical applications of ertapenem, focusing on its efficacy, safety, and the methodologies of key clinical trials that have established its role in modern medicine.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[2] By binding to these proteins, particularly PBPs 2 and 3 in Escherichia coli, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[1][2] A key feature of ertapenem is its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs).[1][2]

Clinical Efficacy and Safety

Ertapenem is indicated for the treatment of several moderate to severe infections in adults and pediatric patients aged 3 months and older. Key approved indications include complicated intra-abdominal infections, complicated skin and skin structure infections (including diabetic foot infections without osteomyelitis), community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. It is also approved for the prophylaxis of surgical site infection following elective colorectal surgery in adults.

Complicated Intra-abdominal Infections (cIAI)

Ertapenem has demonstrated equivalent efficacy to piperacillin/tazobactam in the treatment of cIAI. A meta-analysis of six randomized controlled trials concluded that ertapenem is as effective and safe as other recommended antimicrobial regimens for cIAI, particularly those of mild-to-moderate severity.

| Clinical Trial | Comparator | Patient Population | Clinical Success Rate (Ertapenem) | Clinical Success Rate (Comparator) | Reference |

| Protocol 017 Study | Piperacillin/Tazobactam | Adults with cIAI | 86.7% | 81.2% | [3] |

| Solomkin et al. (2003) | Piperacillin/Tazobactam | Adults with cIAI | 79.3% (MITT) | 76.2% (MITT) | [3] |

| Namias et al. (2007) | Piperacillin/Tazobactam | Adults with cIAI | 82.1% | 81.7% | [4] |

MITT: Modified Intent-to-Treat

Complicated Skin and Skin Structure Infections (cSSSI), Including Diabetic Foot Infections

The SIDESTEP trial, a large, randomized, double-blind, multicenter study, established the non-inferiority of ertapenem to piperacillin/tazobactam for the treatment of moderate-to-severe diabetic foot infections.[5][6]

| Clinical Trial | Comparator | Patient Population | Clinical Success Rate (Ertapenem) | Clinical Success Rate (Comparator) | Reference |

| SIDESTEP | Piperacillin/Tazobactam | Adults with moderate-to-severe diabetic foot infections | 94% | 92% | [5][6] |

| Protocol 016 | Piperacillin/Tazobactam | Adults with cSSSI | 83.9% | 85.3% |

Community-Acquired Pneumonia (CAP)

Combined analysis of two multicenter, randomized, double-blind studies demonstrated that ertapenem is as effective as ceftriaxone (B1232239) for the treatment of hospitalized adults with CAP.[7][8]

| Clinical Trial | Comparator | Patient Population | Clinical Success Rate (Ertapenem) | Clinical Success Rate (Comparator) | Reference |

| Ortiz-Ruiz et al. (2002) | Ceftriaxone | Hospitalized adults with CAP | 92.3% | 91.0% | [9] |

| Combined Analysis (2004) | Ceftriaxone | Hospitalized adults with CAP | 91.9% | 92.0% | [7][8] |

Complicated Urinary Tract Infections (cUTI)

Ertapenem has shown high efficacy in treating cUTIs, including those caused by ESBL-producing organisms.[10] A combined analysis of two randomized, double-blind trials found ertapenem to be equivalent to ceftriaxone.[11]

| Clinical Trial | Comparator | Patient Population | Microbiological Success Rate (Ertapenem) | Microbiological Success Rate (Comparator) | Reference |

| Combined Analysis (2004) | Ceftriaxone | Adults with cUTI | 89.5% | 91.1% | [11] |

| Retrospective Study (Children) | N/A | Children with cUTI due to ESBL-producing organisms | 100% (clinical cure) | N/A | [10] |

Acute Pelvic Infections (API)

In a multicenter, double-blind study, ertapenem was found to be as effective as piperacillin/tazobactam for the treatment of API.[12]

| Clinical Trial | Comparator | Patient Population | Clinical Success Rate (Ertapenem) | Clinical Success Rate (Comparator) | Reference |

| Protocol 023 | Piperacillin/Tazobactam | Women with API | 93.9% | 91.5% | [12] |

Prophylaxis in Elective Colorectal Surgery

A landmark randomized, double-blind trial by Itani et al. demonstrated the superiority of a single dose of ertapenem over cefotetan (B131739) for the prevention of surgical site infections following elective colorectal surgery.[13][14]

| Clinical Trial | Comparator | Patient Population | Prophylactic Failure Rate (Ertapenem) | Prophylactic Failure Rate (Comparator) | Reference |

| Itani et al. (2006) | Cefotetan | Adults undergoing elective colorectal surgery | 28.0% (per-protocol) | 42.8% (per-protocol) | [13][14] |

Infections Caused by ESBL-Producing Enterobacteriaceae

Ertapenem is a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae, particularly in the context of antimicrobial stewardship to spare broader-spectrum carbapenems.[15][16] A multinational retrospective cohort study found ertapenem to be as effective as other carbapenems for both empirical and targeted therapy of bloodstream infections due to ESBL-E, with a trend towards better outcomes with other carbapenems in patients with severe sepsis or septic shock.[15][17]

Experimental Protocols

SIDESTEP Trial: Ertapenem for Diabetic Foot Infections

Methodology:

-

Study Design: A prospective, randomized, double-blind, multicenter, non-inferiority trial.[5][6]

-

Patient Population: Adults with diabetes mellitus and a moderate-to-severe foot infection requiring intravenous antibiotic therapy.[5][6]

-

Intervention:

-

Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours.[5][6]

-

Both groups received a minimum of 5 days of intravenous therapy, with the option to switch to oral amoxicillin/clavulanate (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][18] Open-label vancomycin could be added at the investigator's discretion for suspected or confirmed MRSA or resistant enterococci.[6][18]

-

Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) at the time of discontinuation of intravenous therapy.[5][6]

Protocol 017: Ertapenem for Complicated Intra-abdominal Infections

Methodology:

-

Study Design: A prospective, randomized, controlled, double-blind, phase III trial.[3]

-

Patient Population: Patients with complicated intra-abdominal infections requiring surgical management.[3]

-

Intervention:

-

Primary Outcome: Clinical and microbiological efficacy.[19] Cure was a key endpoint.[3]

-

Key Feature: A prospective expert panel reviewed the adequacy of surgical source control in patients who experienced treatment failure as part of the evaluability assessment.[3]

Prophylaxis in Elective Colorectal Surgery (Itani et al.)

Methodology:

-

Study Design: A randomized, double-blind trial.[13]

-

Patient Population: Patients undergoing elective colorectal surgery.[13]

-

Intervention:

-

Primary Outcome: Prophylactic failure, defined as the occurrence of surgical-site infection, anastomotic leakage, or the need for additional antibiotics within 4 weeks postoperatively.[13]

-

Analysis: Modified intention-to-treat and per-protocol analyses.[13]

Conclusion

Ertapenem is a well-established carbapenem antibiotic with a favorable efficacy and safety profile across a range of clinically important infections. Its once-daily dosing provides a convenient and effective treatment option. The robust clinical trial data summarized in this review support its use in complicated intra-abdominal infections, complicated skin and skin structure infections including diabetic foot infections, community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. Furthermore, its proven superiority over cefotetan for surgical prophylaxis in elective colorectal surgery highlights its significant role in preventing postoperative complications. As with all broad-spectrum antibiotics, judicious use of ertapenem is crucial for antimicrobial stewardship to mitigate the development of resistance.

References

- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 3. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of body mass index on treatment of complicated intra-abdominal infections in hospitalized adults: comparison of ertapenem with piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ertapenem versus piperacillin/tazobactam for diabetic foot infections (SIDESTEP): prospective, randomised, controlled, double-blinded, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults: combined analysis of two multicentre randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A study evaluating the efficacy, safety, and tolerability of ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Clinical Efficacy and Safety of Ertapenem for the Treatment of Complicated Urinary Tract Infections Caused by ESBL-Producing Bacteria in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [iro.uiowa.edu]

- 12. Ertapenem once a day versus piperacillin-tazobactam every 6 hours for treatment of acute pelvic infections: a prospective, multicenter, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ertapenem versus cefotetan prophylaxis in elective colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial prophylaxis in colorectal surgery: focus on ertapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ertapenem for the treatment of bloodstream infections due to ESBL-producing Enterobacteriaceae: a multinational pre-registered cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. epistemonikos.org [epistemonikos.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

Ertapenem Sodium: A Comprehensive Technical Guide for the Treatment of Community-Acquired Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) sodium is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria commonly implicated in community-acquired infections. Its once-daily dosing regimen and favorable safety profile make it a valuable therapeutic option. This technical guide provides an in-depth overview of the core scientific and clinical data supporting the use of ertapenem in the treatment of community-acquired infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and processes are presented to offer a comprehensive resource for the scientific community.

Mechanism of Action

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary molecular target of ertapenem is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3][5] By binding to these proteins with high affinity, ertapenem blocks the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] Ertapenem is stable against hydrolysis by a variety of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[1][3]

In Vitro Activity

Ertapenem demonstrates potent in vitro activity against a wide range of pathogens commonly associated with community-acquired infections.

Table 1: In Vitro Activity of Ertapenem Against Common Community-Acquired Pathogens

| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | ≤0.06 | ≤0.06 | [6][7] |

| Klebsiella pneumoniae | ≤0.06 | 0.12 | [6][8] |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 | [8] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 | [9] |

| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | [9] |

| Haemophilus influenzae (β-lactamase positive) | 0.25 | 0.5 | [9] |

| Moraxella catarrhalis | ≤0.03 | ≤0.03 | [9] |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.12 | [6][8][9] |

| Bacteroides fragilis group | 0.5 | 2 | [6] |

| Peptostreptococcus spp. | ≤0.12 | 0.5 | [7] |

Note: MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Ertapenem exhibits a pharmacokinetic profile that supports a once-daily dosing regimen.[1][10]

Table 2: Key Pharmacokinetic Parameters of Ertapenem (1 g Intravenous Dose)

| Parameter | Value | Reference(s) |

| Cmax (mg/L) | ~155 | [10] |

| AUC₀₋₂₄ (mg·h/L) | ~600 | [10] |

| Half-life (h) | ~4 | [1][10] |

| Protein Binding | ~95% | [10] |

| Volume of Distribution (L) | ~8 | [10] |

| Clearance (L/h) | ~1.7 | [10] |

| Excretion | Primarily renal | [10] |

The primary pharmacodynamic index associated with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC). For carbapenems, a T>MIC of approximately 20-40% of the dosing interval is generally considered necessary for efficacy. The long half-life of ertapenem ensures that for susceptible pathogens, the free drug concentration remains above the MIC for a significant portion of the 24-hour dosing interval.[9]

Clinical Efficacy in Community-Acquired Infections

Ertapenem has demonstrated high clinical and microbiological efficacy in large, randomized, double-blind clinical trials for various community-acquired infections.[11]

Table 3: Clinical Efficacy of Ertapenem in Community-Acquired Infections (Clinically Evaluable Patients)

| Infection Type | Comparator | Ertapenem Cure Rate (%) | Comparator Cure Rate (%) | Reference(s) |

| Complicated Intra-Abdominal Infections | Piperacillin/Tazobactam | 85.1 | 79.9 | [12][13] |

| Complicated Intra-Abdominal Infections | Ceftriaxone (B1232239) + Metronidazole (B1676534) | 96.6 | 96.7 | [14] |

| Complicated Skin and Skin Structure Infections | Piperacillin/Tazobactam | 82.4 - 83.9 | 84.4 - 85.3 | [15][16] |

| Community-Acquired Pneumonia | Ceftriaxone | 91.9 - 93.9 | 90.4 - 92.0 | [17][18] |

| Complicated Urinary Tract Infections | Ceftriaxone | 89.5 | 91.1 | [19] |

| Acute Pelvic Infections | Piperacillin/Tazobactam | 86.8 | 94.0 |

Resistance Mechanisms

Bacterial resistance to ertapenem can emerge through several mechanisms.

-

Enzymatic Degradation: Production of carbapenemases, which are β-lactamases that can hydrolyze ertapenem and other carbapenems.[20]

-

Reduced Permeability: Alterations or loss of outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae), which restricts ertapenem's entry into the bacterial cell.[20][21]

-

Efflux Pumps: Overexpression of efflux pumps that actively transport ertapenem out of the bacterial cell.[21][22]

-

Target Site Modification: Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

Often, a combination of these mechanisms, such as the production of an ESBL or AmpC β-lactamase coupled with porin loss, is responsible for clinically significant ertapenem resistance.[20][21][23]

References

- 1. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 2. Ertapenem - Wikipedia [en.wikipedia.org]

- 3. What is Ertapenem Sodium used for? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro activity of ertapenem: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro activity of ertapenem against selected respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ertapenem against common clinical isolates in relation to human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of ertapenem in the treatment of serious infections caused by Enterobacteriaceae: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]